molecular formula C11H8N6 B2361083 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine CAS No. 206051-49-2

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine

Cat. No.: B2361083
CAS No.: 206051-49-2
M. Wt: 224.227
InChI Key: ZSGOAOORBZJWLL-UHFFFAOYSA-N
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Description

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyridine ring, a triazole ring, and a pyrazine ring, making it a versatile scaffold for the development of various bioactive molecules.

Mechanism of Action

Target of Action

The primary target of the compound 2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the cell’s progression from the G1 phase (growth) to the S phase (DNA synthesis). Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the disruption of the cell cycle progression, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

Upon inhibition of CDK2, several downstream biochemical pathways are affected. These include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with cell proliferation, differentiation, and survival . The inhibition of CDK2 disrupts these pathways, leading to cell cycle arrest and potentially inducing apoptosis .

Result of Action

The primary result of the compound’s action is the significant inhibition of cell growth. This has been demonstrated in various cell lines, where the compound showed superior cytotoxic activities . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could potentially be used as a therapeutic agent in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a hydrazine derivative with a nitrile compound to form the triazole ring, which is then coupled with a pyrazine derivative under suitable reaction conditions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)pyrazine is unique due to its combination of three distinct heterocyclic rings, which provides a versatile scaffold for the development of various bioactive molecules. This structural uniqueness allows for diverse chemical modifications and a broad range of biological activities .

Properties

IUPAC Name

2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-2-8(6-12-3-1)10-15-11(17-16-10)9-7-13-4-5-14-9/h1-7H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGOAOORBZJWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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